molecular formula C21H20ClN3O6S2 B6483329 N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1223994-65-7

N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Número de catálogo: B6483329
Número CAS: 1223994-65-7
Peso molecular: 510.0 g/mol
Clave InChI: CTDOROZPRZNIRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a dihydropyrimidinone core substituted with a 3,4-dimethoxybenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group. The dihydropyrimidinone ring system is known for its conformational rigidity, while the sulfonyl and acetamide groups contribute to hydrogen-bonding interactions, influencing solubility and target binding .

Propiedades

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-5-13(8-15(12)22)24-19(26)11-32-21-23-10-18(20(27)25-21)33(28,29)14-6-7-16(30-2)17(9-14)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOROZPRZNIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body. These properties are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Comparación Con Compuestos Similares

Core Pyrimidinone Modifications

  • Compound A (): 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide Differences: The acetamide nitrogen is substituted with a bulky cyclohexenylethyl group instead of 3-chloro-4-methylphenyl. The sulfonyl group is 3-chloro-4-methoxy rather than 3,4-dimethoxy. The chloro-methoxy sulfonyl group may alter electronic effects compared to dimethoxy .
  • Compound B (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Differences: The pyrimidinone lacks the sulfonyl substituent, and the acetamide is attached to a 2,3-dichlorophenyl group. Impact: Absence of the sulfonyl group reduces hydrogen-bonding capacity and polarity.

Sulfonyl and Aromatic Ring Variations

  • Compound C (): N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Differences: The pyrimidinone core is replaced with a 4,6-diaminopyrimidine, and the sulfonyl group is absent. Impact: The amino groups introduce additional hydrogen-bond donors, enhancing interactions with polar targets but possibly reducing metabolic stability .
  • Compound D (): N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Differences: A fused chromeno-pyrimidine system replaces the dihydropyrimidinone, and the sulfonyl group is absent.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Notable NMR Shifts (δ, ppm) Reference
Target Compound R1 = 3-Cl-4-MePh; R2 = 3,4-(MeO)₂BzSO₂ Not reported Not reported Expected shifts for dimethoxy sulfonyl (e.g., ~7.5–8.0 ppm for aromatic protons)
Compound A () R1 = cyclohexenylethyl; R2 = 3-Cl-4-MeOBzSO₂ Not reported Not reported Aromatic protons near 7.8–8.2 ppm (sulfonyl region)
Compound B () R1 = 2,3-Cl₂Ph; R2 = H 230–232 80 SCH₂ at 4.12 ppm; NHCO at 10.10 ppm
Compound C () R1 = 4-ClPh; R2 = NH₂ Not reported Not reported NH₂ protons at ~6.5–7.0 ppm

NMR Spectral Analysis

  • Target Compound vs. Compound B: The presence of the 3,4-dimethoxybenzenesulfonyl group in the target compound would result in distinct aromatic proton shifts (~7.5–8.0 ppm) compared to Compound B’s simpler pyrimidinone (SCH₂ at 4.12 ppm) .
  • Region-Specific Shifts: As observed in , substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) correlate with altered chemical environments. For example, the dimethoxy sulfonyl group in the target compound likely deshields adjacent protons, causing upfield or downfield shifts relative to chloro or methoxy substituents .

Implications for Bioactivity and ADMET Properties

  • Metabolic Stability: Bulkier substituents (e.g., cyclohexenylethyl in Compound A) may slow metabolic degradation, whereas the dichlorophenyl group in Compound B could increase susceptibility to oxidative metabolism .
  • Crystallinity: The high melting point of Compound B (230°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding from the dichlorophenyl and pyrimidinone moieties. The target compound’s crystallinity remains uncharacterized but is expected to differ due to its sulfonyl group .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.